1,3,4,6-Tetrakis(methoxymethyl)glycoluril
Overview
Description
1,3,4,6-Tetrakis(methoxymethyl)glycoluril is a complex heterocyclic compound. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties. Imidazole derivatives are widely recognized for their applications in medicinal chemistry, particularly due to their presence in various biologically active molecules .
Mechanism of Action
Target of Action
It is known to be a cross-linking agent , suggesting that it interacts with various molecular structures, potentially including proteins or polymers, to create cross-links.
Mode of Action
As a cross-linking agent, 1,3,4,6-Tetrakis(methoxymethyl)glycoluril likely interacts with its targets by forming covalent bonds, thereby creating a three-dimensional network of linked molecules . This can result in significant changes to the physical and chemical properties of the target molecules, including increased stability and altered functionality.
Biochemical Pathways
Given its role as a cross-linking agent, it can be inferred that it may influence a variety of biochemical processes by altering the structure and function of target molecules .
Pharmacokinetics
It is known to be soluble in water , which could influence its absorption and distribution in biological systems.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific targets it interacts with. As a cross-linking agent, it can induce changes in the physical and chemical properties of target molecules, potentially affecting their stability and function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more active in aqueous environments . Additionally, its efficacy as a cross-linking agent may be affected by factors such as pH, temperature, and the presence of other reactive substances.
Preparation Methods
The synthesis of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril involves multiple steps. One common method includes the reaction of histamine dihydrochloride with paraformaldehyde in water, followed by heating the mixture to reflux for several hours . This method ensures the formation of the desired imidazole derivative with high yield and purity.
Chemical Reactions Analysis
1,3,4,6-Tetrakis(methoxymethyl)glycoluril undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
This compound has significant applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Comparison with Similar Compounds
1,3,4,6-Tetrakis(methoxymethyl)glycoluril can be compared with other imidazole derivatives like:
1H-Imidazole: A simpler structure with broad applications in medicinal chemistry.
Benzimidazole: Known for its use in antifungal and antiparasitic drugs.
Thiazole: Another heterocyclic compound with significant biological activity.
These comparisons highlight the unique structural features and diverse applications of this compound.
Properties
IUPAC Name |
1,3,4,6-tetrakis(methoxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O6/c1-19-5-13-9-10(15(7-21-3)11(13)17)16(8-22-4)12(18)14(9)6-20-2/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQJGMGAMHFMAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C2C(N(C1=O)COC)N(C(=O)N2COC)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066202 | |
Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA | |
Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
17464-88-9 | |
Record name | MX 270 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17464-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017464889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-1,3,4,6-tetrakis(methoxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.694 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril in the formulation of powdery paint?
A1: In the provided research paper [], this compound is listed as one of the components in the formulation of a modified fluorite slag-containing powdery paint. While the exact role isn't explicitly described, its presence alongside other additives like the silane coupling agent KH 560 suggests it may contribute to the paint's properties. It's plausible that this compound acts as a crosslinking agent or contributes to the paint's final film properties, such as its mechanical strength, flame retardation, or adhesion. Further research would be needed to confirm its specific function in this application.
Q2: Are there any other materials where this compound is used as an additive, and what properties does it impart?
A2: Yes, besides powdery paint [], the provided research highlights its use in a high-viscosity silicone-acrylic paint []. While the specific mechanism of action isn't detailed, its inclusion alongside other components like expandable graphite, ammonium molybdate, and triglycidyl isocyanurate suggests it contributes to the desired properties of the final paint formulation. These desired properties include enhanced caking, adhesion to the base material, anti-stripping characteristics, and improved resistance to water, acids, alkalis, and weathering. The presence of this compound may enhance the compatibility between the silicone and acrylic components, leading to a more robust and durable paint film.
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